2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole
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Overview
Description
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with commercially available 2-chloro-4-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization with formic acid or formamide to form the benzimidazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Properties
Molecular Formula |
C8H3ClF4N2 |
---|---|
Molecular Weight |
238.57 g/mol |
IUPAC Name |
2-chloro-7-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-7-14-5-3(8(11,12)13)1-2-4(10)6(5)15-7/h1-2H,(H,14,15) |
InChI Key |
IPYGSMCXOFILGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)F |
Origin of Product |
United States |
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